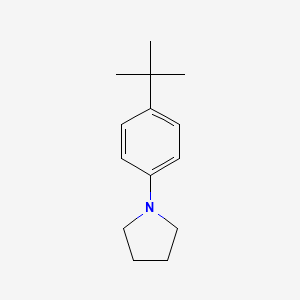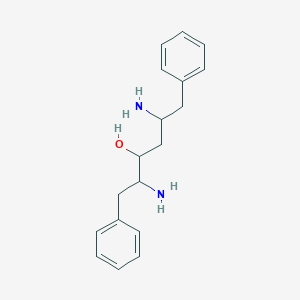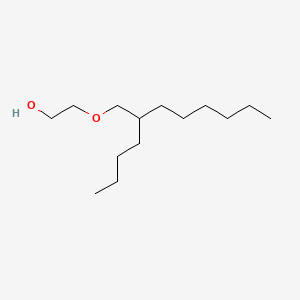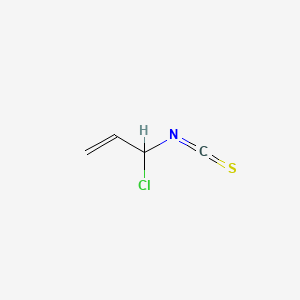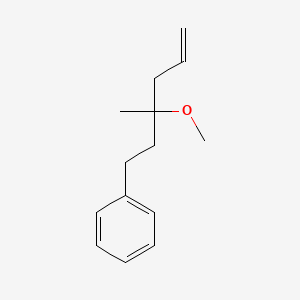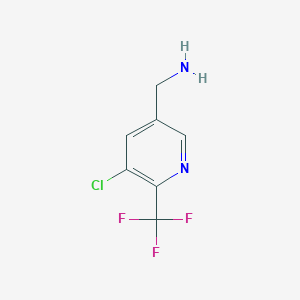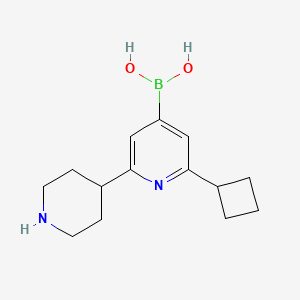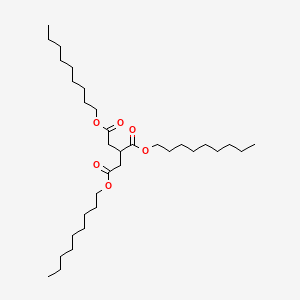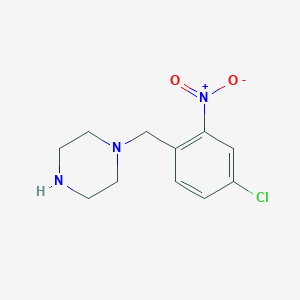
1-(4-Bromo-2-nitrobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-2-nitrobenzyl)piperazine is a chemical compound with the molecular formula C11H13BrN2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is characterized by the presence of a bromine atom and a nitro group attached to a benzyl moiety, which is further connected to a piperazine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
The synthesis of 1-(4-Bromo-2-nitrobenzyl)piperazine typically involves the reaction of 4-bromo-2-nitrobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
1-(4-Bromo-2-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with sodium azide can lead to the formation of 1-(4-azido-2-nitrobenzyl)piperazine.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride. This reduction yields 1-(4-amino-2-bromobenzyl)piperazine.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common. For instance, the oxidation of the piperazine ring can lead to the formation of N-oxides.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(4-Bromo-2-nitrobenzyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities. Derivatives of piperazine are known to exhibit a range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of 1-(4-Bromo-2-nitrobenzyl)piperazine depends on its specific application and the biological target. In general, the compound can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The presence of the bromine and nitro groups can influence its binding affinity and specificity towards these targets.
For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential enzymes or disrupting the integrity of the bacterial cell membrane. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
類似化合物との比較
1-(4-Bromo-2-nitrobenzyl)piperazine can be compared with other similar compounds, such as:
1-(4-Nitrobenzyl)piperazine: This compound lacks the bromine atom, which can affect its reactivity and biological activity.
1-(4-Bromo-2-fluorobenzyl)piperazine: The presence of a fluorine atom instead of a nitro group can lead to different chemical and biological properties.
1-(4-Chloro-2-nitrobenzyl)piperazine:
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C11H14ClN3O2 |
|---|---|
分子量 |
255.70 g/mol |
IUPAC名 |
1-[(4-chloro-2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14ClN3O2/c12-10-2-1-9(11(7-10)15(16)17)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8H2 |
InChIキー |
FXEACNGOUARUHO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


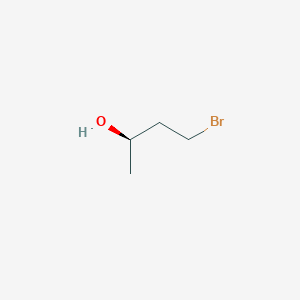
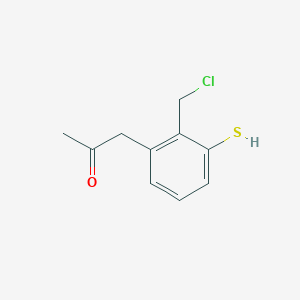
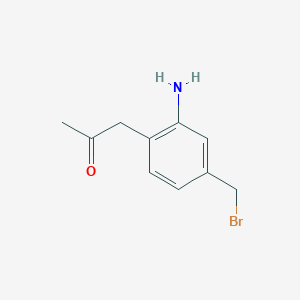
![(R)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14073741.png)
